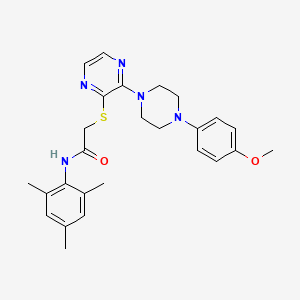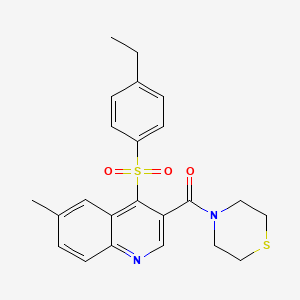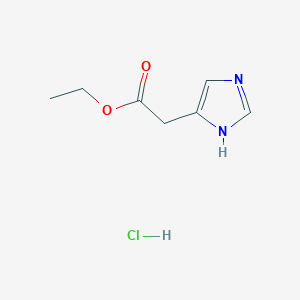![molecular formula C17H13N7O2 B2542137 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034226-91-8](/img/structure/B2542137.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H13N7O2 and its molecular weight is 347.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- The synthesis and antimicrobial evaluation of thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, suggesting the potential of related compounds in treating infections (Bhuiyan et al., 2006).
- A study on the synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-oxides by the replacement of the amino group in 6-aminouracil with hydroxyamino highlights the chemical versatility of pyrimidine derivatives for further medicinal chemistry exploration (Yavolovskii et al., 2003).
- Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities, demonstrating the potential of pyrimidine derivatives in cancer and infection treatments (Riyadh, 2011).
- The design, synthesis, and structure-activity relationships of novel ALS inhibitors based on triazolopyrimidinesulfonamide, indicating significant herbicidal activity, suggest the utility of these compounds in agricultural applications (Ren et al., 2000).
- Synthesis and characterization of bioactive sulfonamide thiazole derivatives with potential insecticidal agents against cotton leafworm indicate the broader application of pyrimidine derivatives in pest management (Soliman et al., 2020).
Properties
IUPAC Name |
6-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c1-26-16-8-14(18-9-19-16)17(25)21-12-4-2-3-11(7-12)13-5-6-15-22-20-10-24(15)23-13/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCQPOCIPLJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)
![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)




![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)
